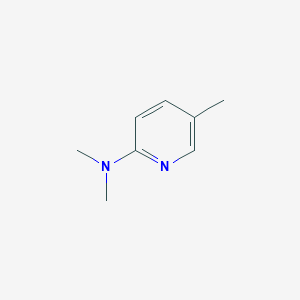

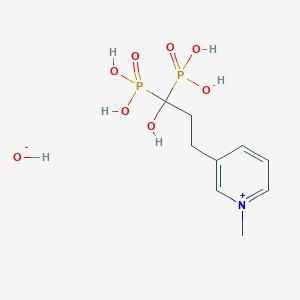

2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid

Vue d'ensemble

Description

2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid, also known as risedronate, is a bisphosphonate drug that is used for the treatment of osteoporosis and other bone diseases. It is a synthetic analog of pyrophosphate, which is a natural mineral found in bones. Risedronate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. This leads to an increase in bone density and a decrease in the risk of fractures.

Mécanisme D'action

Risedronate works by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. It does this by binding to the hydroxyapatite crystals in bone tissue, which are then absorbed by osteoclasts. Once inside the osteoclasts, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid inhibits the activity of an enzyme called farnesyl pyrophosphate synthase, which is involved in the production of a protein called Rho. Rho is important for the function of osteoclasts, and by inhibiting its production, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid reduces the activity of osteoclasts and leads to an increase in bone density.

Effets Biochimiques Et Physiologiques

Risedronate has several biochemical and physiological effects on the body. It increases bone density by inhibiting the activity of osteoclasts, which leads to a decrease in bone resorption. This results in an increase in bone mineral density and a decrease in the risk of fractures. Risedronate has also been shown to reduce bone turnover, which is the process by which bone tissue is constantly being broken down and rebuilt. This can help to prevent bone loss and maintain bone strength.

Avantages Et Limitations Des Expériences En Laboratoire

Risedronate has several advantages and limitations for use in lab experiments. One advantage is that it is a well-established drug with a known mechanism of action and a proven track record of efficacy in the treatment of bone diseases. This makes it a useful tool for studying the effects of bone density on various physiological processes. However, one limitation is that it is a synthetic drug that may not fully replicate the natural processes that occur in the body. Additionally, 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid may have off-target effects that could confound the results of experiments.

Orientations Futures

There are several future directions for research on 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid. One area of interest is the potential use of 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid in the treatment of other bone diseases, such as osteogenesis imperfecta and bone metastases. Another area of interest is the development of new bisphosphonate drugs that are more effective and have fewer side effects than 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid. Additionally, research is needed to better understand the long-term effects of 2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid on bone density and fracture risk, as well as its potential effects on other physiological processes.

Applications De Recherche Scientifique

Risedronate has been extensively studied for its therapeutic potential in the treatment of bone diseases. It has been shown to be effective in reducing the risk of fractures in postmenopausal women with osteoporosis, as well as in patients with Paget's disease of bone. Risedronate has also been studied for its potential use in the treatment of other bone diseases, such as osteogenesis imperfecta and bone metastases.

Propriétés

Numéro CAS |

153692-15-0 |

|---|---|

Nom du produit |

2-(N-Methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid |

Formule moléculaire |

C8H15NO7P2 |

Poids moléculaire |

329.18 g/mol |

Nom IUPAC |

[1-hydroxy-3-(1-methylpyridin-1-ium-3-yl)-1-phosphonopropyl]phosphonic acid;hydroxide |

InChI |

InChI=1S/C9H15NO7P2.H2O/c1-10-6-2-3-8(7-10)4-5-9(11,18(12,13)14)19(15,16)17;/h2-3,6-7,11H,4-5H2,1H3,(H3-,12,13,14,15,16,17);1H2 |

Clé InChI |

MJZFXVHSXAHDFU-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC(=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O.[OH-] |

SMILES canonique |

C[N+]1=CC=CC(=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O.[OH-] |

Synonymes |

2-(N-methyl-3-pyridinyl)-1-hydroxyethylidene bisphosphonic acid NE 10244 NE-10244 |

Origine du produit |

United States |

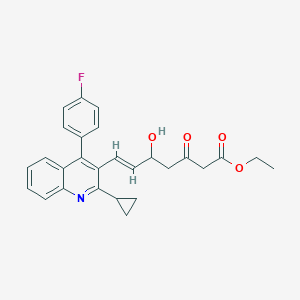

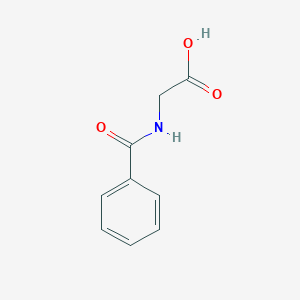

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)